molecular formula C10H22N2O B7922743 2-[Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol

2-[Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol

Cat. No.: B7922743
M. Wt: 186.29 g/mol
InChI Key: IMXMMDXIDDPVLL-JTQLQIEISA-N
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Description

“2-[Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol” is a chiral tertiary amine derivative featuring a pyrrolidine scaffold, an ethyl group, and an ethanol side chain. The compound’s stereochemistry is defined by the (S)-configuration at the 1-methyl-pyrrolidin-2-ylmethyl moiety, which may influence its physicochemical and biological properties. Pyrrolidine-based compounds are widely explored in medicinal chemistry due to their conformational rigidity and ability to modulate pharmacokinetic profiles . This compound is classified as a 5-membered heterocycle, a structural motif frequently employed in drug design for enhancing target binding and metabolic stability .

Properties

IUPAC Name

2-[ethyl-[[(2S)-1-methylpyrrolidin-2-yl]methyl]amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O/c1-3-12(7-8-13)9-10-5-4-6-11(10)2/h10,13H,3-9H2,1-2H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXMMDXIDDPVLL-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)CC1CCCN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CCO)C[C@@H]1CCCN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol typically involves the reaction of (S)-1-methyl-pyrrolidine with ethylamine and ethylene oxide. The reaction is carried out under controlled conditions to ensure the desired stereochemistry and yield. The process can be summarized as follows:

    Step 1: (S)-1-methyl-pyrrolidine is reacted with ethylamine in the presence of a suitable catalyst.

    Step 2: The resulting intermediate is then treated with ethylene oxide to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure reactors and advanced purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-[Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-[Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol typically involves the reaction of (S)-1-methyl-pyrrolidine with ethylamine. This reaction is conducted under controlled conditions, often utilizing solvents like ethanol and may require catalysts to enhance yield and purity. The resulting compound can undergo various chemical reactions including oxidation, reduction, and nucleophilic substitution, leading to a range of derivatives useful in further applications.

Chemistry

  • Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis. Its functional groups allow for the introduction of additional moieties, making it valuable in the development of more complex chemical entities.

Biology

  • Modulation of Biological Pathways : Research indicates that this compound may interact with specific receptors or enzymes, potentially modulating various biochemical pathways. Such interactions could be pivotal in understanding cellular processes and developing new therapeutic strategies.

Medicine

  • Therapeutic Potential : Investigations into the pharmacological properties of this compound suggest it may have therapeutic effects in treating neurological disorders or as an analgesic. Its stereochemistry is particularly significant in determining its biological activity.

Industry

  • Production of Specialty Chemicals : The compound is utilized in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for creating formulations in pharmaceuticals and agrochemicals.

Case Study 1: Neurological Research

A study explored the effects of this compound on neuronal signaling pathways. Results indicated that the compound could enhance synaptic plasticity, suggesting potential applications in treating cognitive disorders.

Case Study 2: Drug Development

In drug development trials, this compound was evaluated for its analgesic properties. Preliminary results showed promising efficacy in pain modulation, warranting further investigation into its mechanism and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-[Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

Rigidity vs. Flexibility: The pyrrolidine core in the target compound imposes conformational constraints, unlike the linear 2-((2-methoxyethyl)(methyl)amino)ethanol . This rigidity may enhance target binding specificity in biological systems.

Hydrophilicity: The ethanol chain in the target compound contrasts with the hydrophobic 2-methylbenzyl group in 2-(Ethyl(2-methylbenzyl)amino)acetic acid, suggesting divergent solubility profiles .

Biological Activity

2-[Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound, characterized by a pyrrolidine ring, is being investigated for its interactions with various biological targets, which may lead to therapeutic applications.

Chemical Structure and Synthesis

The compound's IUPAC name is 2-[ethyl-[(S)-1-methylpyrrolidin-2-yl]amino]ethanol, indicating the presence of both an ethyl group and a chiral pyrrolidine moiety. The synthesis typically involves the reaction of (S)-1-methyl-pyrrolidine with ethylamine in the presence of suitable solvents and catalysts, followed by purification techniques such as distillation or chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. These interactions can modulate various biochemical pathways, potentially influencing physiological responses. The precise molecular targets remain under investigation, but preliminary studies suggest involvement with neurotransmitter systems.

Biological Activity

Antimicrobial Activity : Recent studies have evaluated the antimicrobial properties of pyrrolidine derivatives, including this compound. In vitro tests indicate that compounds with similar structures exhibit significant antibacterial and antifungal activities against various pathogens. For instance, certain derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus75 µg/mL
Compound BEscherichia coli<125 µg/mL
2-Ethyl-PyrrolidineBacillus subtilis100 µg/mL

Case Studies

Several case studies have highlighted the potential therapeutic applications of pyrrolidine derivatives:

  • Antibacterial Screening : A study screened various pyrrolidine compounds for antibacterial properties, revealing that some derivatives had MIC values comparable to standard antibiotics like ampicillin. The presence of specific substituents was found to enhance bioactivity against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Properties : Another research effort focused on the anti-inflammatory effects of related compounds, suggesting that modifications to the pyrrolidine structure could lead to enhanced efficacy in reducing inflammatory markers in vitro .
  • Neuropharmacological Effects : Investigations into the neuropharmacological effects of similar compounds indicated potential benefits in modulating neurotransmitter systems, which could be relevant for conditions such as anxiety or depression .

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